molecular formula C19H19Cl2N3O2S B4276810 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

Cat. No.: B4276810
M. Wt: 424.3 g/mol
InChI Key: OIWSFWBHFOMXDU-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a 2,6-dichlorobenzyl group, methyl groups at positions 3 and 5, and a 4-methylbenzenesulfonamide moiety at position 3. Its molecular formula is C₂₃H₂₂Cl₂N₃O₂S, with a molecular weight of 491.41 g/mol.

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2S/c1-12-7-9-15(10-8-12)27(25,26)23-19-13(2)22-24(14(19)3)11-16-17(20)5-4-6-18(16)21/h4-10,23H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWSFWBHFOMXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share the pyrazole scaffold but differ in substituents, leading to variations in physicochemical properties and functional group interactions. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Physical Properties
Target Compound C₂₃H₂₂Cl₂N₃O₂S 491.41 2,6-Dichlorobenzyl, 3,5-dimethyl, 4-methylbenzenesulfonamide Sulfonamide, Pyrazole Not reported in evidence
Compound 27 () C₂₄H₂₈ClN₅O₃S 518.03 4-Butyl-3,5-dimethylpyrazole, 4-chlorophenylcarbamoyl, pyridinesulfonamide Sulfonamide, Carbamoyl, Pyridine m.p. 138–142°C; IR: NH (3344 cm⁻¹), C=O (1726 cm⁻¹), SO₂ (1385, 1164 cm⁻¹)
N-Benzyl Methanamine Derivative () C₂₀H₂₁Cl₂N₃ 374.31 2,6-Dichlorobenzyl, 3,5-dimethyl, benzylamine Amine, Pyrazole Not reported
Bromophenoxy Acetamide () C₂₀H₁₈BrCl₂N₃O₂ 483.19 2,6-Dichlorobenzyl, 3,5-dimethyl, 4-bromophenoxyacetamide Acetamide, Bromophenoxy Not reported

Key Observations

Functional Group Diversity: The target compound and Compound 27 both contain sulfonamide groups, which are associated with strong hydrogen-bonding capacity (e.g., IR bands at 1385–1164 cm⁻¹ for SO₂ stretching) . This contrasts with the benzylamine derivative (), where the amine group may engage in weaker hydrogen bonding . The bromophenoxy acetamide () introduces a bromine atom and an acetamide linker, increasing molecular weight and polarizability compared to the target compound .

Steric and Electronic Effects :

  • The 4-butyl group in Compound 27 adds significant hydrophobicity, whereas the 4-methylbenzenesulfonamide in the target compound balances lipophilicity with polar interactions .
  • The 2,6-dichlorobenzyl group is conserved in the target compound and derivatives, suggesting a role in steric shielding or electronic modulation of the pyrazole ring .

Implications of Structural Variations

  • Hydrogen Bonding and Crystal Packing : Sulfonamide-containing compounds (target and Compound 27) may exhibit distinct crystal packing behaviors due to SO₂···H-N interactions, as discussed in ’s analysis of hydrogen-bonding networks .
  • Bioactivity Potential: While biological data are absent in the evidence, the dichlorobenzyl group is common in agrochemicals and pharmaceuticals, suggesting possible pesticidal or inhibitory activity .
  • Spectroscopic Signatures : IR and NMR data for Compound 27 (e.g., δ 9.27 ppm for NH in DMSO-d6) provide benchmarks for characterizing the target compound’s sulfonamide protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide
Reactant of Route 2
N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

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